4-Chloro-5,7-difluoro-2-propylquinoline

Catalog No.
S12320060
CAS No.
1155603-92-1
M.F
C12H10ClF2N
M. Wt
241.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5,7-difluoro-2-propylquinoline

CAS Number

1155603-92-1

Product Name

4-Chloro-5,7-difluoro-2-propylquinoline

IUPAC Name

4-chloro-5,7-difluoro-2-propylquinoline

Molecular Formula

C12H10ClF2N

Molecular Weight

241.66 g/mol

InChI

InChI=1S/C12H10ClF2N/c1-2-3-8-6-9(13)12-10(15)4-7(14)5-11(12)16-8/h4-6H,2-3H2,1H3

InChI Key

SHGJJWJDPXIKHW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C(=CC(=CC2=N1)F)F)Cl

4-Chloro-5,7-difluoro-2-propylquinoline is an organic compound belonging to the quinoline family, characterized by its unique molecular structure. Its molecular formula is C12H10ClF2NC_{12}H_{10}ClF_{2}N, with a molar mass of approximately 241.664 g/mol. This compound features a quinoline skeleton, which consists of a fused benzene and pyridine ring, with chlorine and fluorine substituents at specific positions that significantly influence its chemical properties and biological activities .

  • Chlorination Reaction: 5,7-Difluoroquinoline can be chlorinated to yield 4-Chloro-5,7-difluoroquinoline. This reaction generally employs chlorine gas under controlled conditions to introduce the chlorine atom at the 4-position of the quinoline ring .
  • Fluorination: The presence of fluorine atoms in the compound suggests that fluorination reactions may also play a role in modifying its structure or enhancing its properties .
  • Substitution Reactions: The compound can undergo various nucleophilic substitution reactions due to the presence of reactive halogen atoms, allowing for further functionalization and modification of its chemical structure .

Research indicates that 4-Chloro-5,7-difluoro-2-propylquinoline exhibits significant biological activity, particularly in pharmacological contexts. Compounds within the quinoline class are often explored for their potential as:

  • Antimicrobial Agents: Many quinolines possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.
  • Anticancer Agents: Some studies suggest that derivatives of quinoline can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Antimalarial Activity: Quinolines are historically known for their use in treating malaria, with ongoing research into their effectiveness against resistant strains of malaria parasites.

The synthesis of 4-Chloro-5,7-difluoro-2-propylquinoline can be achieved through various methods, including:

  • Starting from 5,7-Difluoroquinoline: This method involves chlorination using chlorine gas in an organic solvent under reflux conditions to ensure complete reaction and formation of the desired product .
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including initial formation of intermediates followed by selective chlorination and substitution reactions to achieve the final product.
  • Catalytic Methods: Utilizing catalysts can enhance reaction efficiency and selectivity during the synthesis process, leading to higher yields of 4-Chloro-5,7-difluoro-2-propylquinoline .

4-Chloro-5,7-difluoro-2-propylquinoline finds applications in various fields:

  • Pharmaceutical Industry: Due to its biological activity, it is investigated for potential use in drug development targeting infectious diseases and cancer.
  • Chemical Research: The compound serves as a building block in synthetic organic chemistry for creating more complex molecules.
  • Agricultural Chemistry: It may also have applications as a pesticide or herbicide due to its antimicrobial properties .

Interaction studies involving 4-Chloro-5,7-difluoro-2-propylquinoline focus on understanding how this compound interacts with biological targets:

  • Protein Binding Studies: Investigating how well the compound binds to specific proteins can provide insights into its mechanism of action and efficacy as a drug candidate.
  • Enzyme Inhibition Assays: These studies assess whether the compound inhibits key enzymes involved in disease processes, which is crucial for evaluating its therapeutic potential.
  • Toxicological Assessments: Understanding the safety profile through interaction studies helps identify any potential adverse effects associated with its use .

Several compounds share structural similarities with 4-Chloro-5,7-difluoro-2-propylquinoline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chloro-5-fluoroquinolineC9H6ClFNC_{9}H_{6}ClFNLacks propyl group; simpler structure
4-ChloroquinolineC9H6ClNC_{9}H_{6}ClNNo fluorine substituents
5-Fluoro-2-propylquinolineC12H10FNC_{12}H_{10}FNDifferent halogen positioning
4-Fluoro-5-chloroquinolineC9H6ClFNC_{9}H_{6}ClFNFluorine at position 4 instead of chlorine

Uniqueness

The uniqueness of 4-Chloro-5,7-difluoro-2-propylquinoline lies in its specific combination of chlorine and fluorine substituents at positions 4 and 5/7 on the quinoline ring, along with the propyl group at position 2. This distinct arrangement potentially enhances its biological activity compared to other similar compounds.

Impact of C-2 Propyl Group Steric Effects on Target Binding Affinity

The n-propyl substituent at C-2 induces critical steric interactions that optimize binding to hydrophobic enzyme pockets. Comparative studies of 2-methyl, 2-ethyl, and 2-propyl quinoline derivatives demonstrate a parabolic relationship between alkyl chain length and inhibitory potency against DNA topoisomerase IIβ (Table 1). The 2-propyl analogue achieves maximal activity (IC₅₀ = 0.42 µM) due to optimal van der Waals contacts with Leu423 and Val467 in the ATP-binding domain [1] [3].

Table 1: Topoisomerase IIβ inhibition by C-2 substituted quinolines

C-2 SubstituentIC₅₀ (µM)Hydrophobic Contact Surface (Ų)
Methyl1.87112
Ethyl0.91158
Propyl0.42204

Molecular dynamics simulations reveal the propyl group's rotational flexibility enables adaptive binding to conformational states of bacterial efflux pumps. In NorA pump inhibition assays, 2-propylquinoline derivatives show 16-fold greater activity (efflux inhibition ratio = 8.2) versus 2-phenyl analogues by preventing substrate reorientation during transport cycles [3]. The branched conformation of the propyl chain creates a 4.7 Å steric barrier that obstructs the substrate translocation pathway.

Electronic Effects of Polyhalogenation at C-4, C-5, and C-7 Positions

Strategic halogen placement creates an electron-deficient aromatic system that enhances dipole interactions with catalytic lysine residues. Density functional theory (DFT) calculations show the 4-chloro-5,7-difluoro pattern generates a localized electrostatic potential (-42.7 kcal/mol) at the quinoline N-1 position, facilitating charge-transfer complexes with heme iron in cytochrome P450 targets [2] [6].

Substituent electronic parameters were quantified through Hammett σ values:

  • C4-Cl: σₚ = +0.23 (moderate electron withdrawal)
  • C5-F: σₘ = +0.34 (strong inductive effect)
  • C7-F: σₚ = +0.06 (weak resonance donation)

This combination increases the compound's π-π stacking energy with tryptophan residues by 9.3 kcal/mol versus non-halogenated analogues, as measured by isothermal titration calorimetry [2]. However, the C5 fluorine's electronegativity reduces metabolic oxidation rates at C8 by 78% in human liver microsomes, as shown in Table 2 [6].

Table 2: Halogenation effects on microsomal stability

Halogen Patternt₁/₂ (min)CYP3A4 Km (µM)
4-Cl-5,7-diF12714.2
4,5,7-triCl899.1
5,7-diF6422.8

Comparative Analysis with Bioisosteric Fluoroquinolone Analogues

While fluoroquinolones rely on C3 carboxylate/C4 ketone motifs for DNA gyrase binding, 4-chloro-5,7-difluoro-2-propylquinoline adopts a distinct pharmacophore geometry. X-ray crystallography reveals the propyl group occupies the same hydrophobic pocket as ciprofloxacin's piperazinyl moiety, but with 38% greater surface area contact (Figure 1A-B) [1].

Critical differences include:

  • The chloro substituent at C4 avoids steric clashes with GyrA Ser84 seen with fluoroquinolone C6-fluorines
  • Quinoline nitrogen positioning enables water-mediated hydrogen bonds to Asp83 (ΔG = -2.1 kcal/mol)
  • Lack of C7 basic group reduces off-target hERG channel binding (IC₅₀ > 50 µM vs. 12 µM for moxifloxacin)

In malaria parasite assays, the compound's 2-propyl/4-Cl-5,7-diF configuration achieves 12-fold greater Plasmodium falciparum inhibition (IC₅₀ = 11.5 nM) versus chloroquine, attributed to enhanced heme polymerization blocking through halogen-π interactions [2].

The pharmacological targeting of 4-Chloro-5,7-difluoro-2-propylquinoline demonstrates fundamental differences in its interaction with prokaryotic and eukaryotic topoisomerase II systems. These differences arise from distinct structural architectures and mechanistic requirements between bacterial DNA gyrase and eukaryotic topoisomerase II [1] [2].

Prokaryotic DNA gyrase operates as a heterotetramer composed of two GyrA and two GyrB subunits, with molecular weights of approximately 97 kDa and 90 kDa respectively [3]. This complex architecture enables the unique ability to introduce negative supercoils into DNA through ATP-dependent mechanisms, fundamentally distinguishing it from eukaryotic counterparts [4]. The bacterial system employs a sophisticated three-gate mechanism involving the N-gate, DNA-gate, and C-gate, which must coordinate precisely to achieve strand passage and negative supercoiling [4] [5].

In contrast, eukaryotic topoisomerase II exists as a homodimer of identical subunits ranging from 170 to 180 kDa [6] [7]. This structural simplification corresponds to a mechanistic limitation: eukaryotic topoisomerase II can only relax existing supercoils but cannot introduce negative supercoiling [2] [8]. The enzyme utilizes a simplified two-gate mechanism, lacking the complex coordination requirements of the bacterial three-gate system [7].

The ATP hydrolysis patterns reveal crucial mechanistic differences. Prokaryotic DNA gyrase couples ATP hydrolysis directly to the energetically unfavorable process of negative supercoiling, with each catalytic cycle consuming two ATP molecules to change the linking number by minus two [4] [9]. Eukaryotic topoisomerase II, however, utilizes ATP hydrolysis primarily for conformational changes required for strand passage, with the energy not being harnessed for supercoil introduction [7] [10].

These structural and mechanistic differences profoundly impact drug sensitivity patterns. While quinolones like 4-Chloro-5,7-difluoro-2-propylquinoline show high activity against prokaryotic DNA gyrase, their activity against eukaryotic topoisomerase II is generally limited [1] [6]. This selectivity differential forms the basis for the antibacterial activity of quinolone compounds, as they can inhibit bacterial topoisomerases at concentrations that minimally affect human cellular processes.

ParameterProkaryotic Systems (DNA Gyrase)Eukaryotic Systems (Topoisomerase II)
Enzyme StructureHeterotetramer (A₂B₂)Homodimer (A₂)
Subunit CompositionGyrA (97 kDa) + GyrB (90 kDa)Two identical 170-180 kDa subunits
ATP RequirementATP hydrolysis coupled to negative supercoilingATP hydrolysis for conformational changes
Supercoiling ActivityIntroduces negative supercoils (-2 linking number)Only relaxes supercoils (cannot introduce)
Strand Passage MechanismThree-gate mechanism (N-gate, DNA-gate, C-gate)Two-gate mechanism (N-gate, C-gate)
Drug Binding SitesQRDR in GyrA (residues 67-106) + GyrB regionATPase domain and DNA-binding cleavage complex
Resistance Mutation SitesGyrA: Ser83, Asp87; GyrB: Asp426, Lys447Homologous regions to bacterial QRDR
DNA Bending RequirementDNA wrapping around C-terminal domainsG-segment bending without wrapping
Gate CoordinationCoordinated opening/closing of gatesSimplified gate coordination

DNA Gyrase Binding Site Interactions: Molecular Determinants of Specificity

The molecular recognition between 4-Chloro-5,7-difluoro-2-propylquinoline and DNA gyrase involves multiple binding determinants that collectively determine both efficacy and specificity. The primary interaction occurs within the quinolone resistance-determining region of GyrA, specifically involving residues Ser83 and Asp87 in Escherichia coli numbering [11] [12] [3].

The quinolone resistance-determining region of GyrA represents the most critical binding interface, spanning residues 67 to 106 [11] [12]. Within this region, Ser83 and Asp87 form a canonical dyad separated by four amino acids, creating a conserved motif essential for quinolone binding [11]. The serine residue at position 83 participates in a magnesium-water bridge that stabilizes the drug-enzyme-DNA complex, while the acidic residue at position 87 provides electrostatic stabilization [12] [13].

Complementary to the GyrA binding site, the GyrB subunit contributes essential binding determinants through residues Asp426 and Lys447 [13] [3]. These residues are positioned to interact with the C-7 substituent region of quinolone molecules, forming charge-mediated contacts that enhance binding specificity [13]. The Asp426 residue particularly serves as an anchor point for basic substituents commonly found in the C-7 position of fluoroquinolones [3].

The DNA interface provides additional molecular determinants through distorted DNA structure at the cleavage site [14] [15]. The enzyme-induced DNA bending creates a specific binding pocket that accommodates quinolone intercalation between DNA bases [14]. This binding mode demonstrates sequence dependence, with stronger affinity for certain base compositions, particularly guanine-rich sequences [16] [15].

A critical component of the binding interaction involves the magnesium-water coordination complex that bridges the quinolone 3-carboxyl group with enzyme residues [12] [13]. This metal-mediated interaction is essential for stable complex formation and explains the magnesium dependence observed in quinolone activity [15]. The coordination involves typically four water molecules that form hydrogen bonds with both Ser83 and the nearby acidic residue Asp87 [12].

The binding specificity extends to single-stranded versus double-stranded DNA recognition. Research demonstrates that quinolones exhibit higher affinity for single-stranded DNA with apparent dissociation constants in the range of 50-200 μM, compared to much weaker binding to double-stranded DNA with dissociation constants exceeding 500 μM [15]. This differential binding correlates with the proposed mechanism whereby quinolones bind to single-stranded DNA regions created by gyrase-induced distortion at the cleavage site [14] [15].

Binding RegionKey Residues/ComponentsMolecular FunctionResistance Impact
QRDR of GyrASer83, Asp87, Gly81 (E. coli numbering)Primary quinolone binding and resistance siteSer83Leu/Trp: 16-20-fold resistance increase
GyrB DomainAsp426, Lys447, Glu466Secondary binding site for C-7 substituentsAsp426Asn: Moderate resistance levels
DNA InterfaceDistorted DNA at cleavage siteProvides structural framework for drug bindingReduced drug-DNA complex stability
Metal Ion BridgeMg²⁺-water coordination complexStabilizes drug-enzyme-DNA complexDisrupted metal coordination reduces binding
Quinolone C-7 GroupInteraction with GyrB Asp426/Lys447Determines drug selectivity and potencyBulky substituents may reduce binding affinity
Quinolone 3-CarboxylBridge formation with GyrA residuesForms hydrogen bonds with enzyme residuesCritical for maintaining drug-enzyme contacts
Single-strand DNA PocketSequence-specific binding to single-strand DNAHigh-affinity specific binding (Kd ~50-200 μM)Maintains sequence preference in resistant mutants
Double-strand RecognitionNon-specific binding to double-strand DNALow-affinity non-specific binding (Kd >500 μM)Preserved in most resistance mechanisms

Antibiotic Resistance Modulation Through Structural Modification

The structural features of 4-Chloro-5,7-difluoro-2-propylquinoline represent specific modifications designed to modulate antibiotic resistance mechanisms. Each structural element contributes to the compound's ability to maintain activity against resistant bacterial strains through distinct molecular mechanisms [17] [11] [18].

The 5,7-difluoro substitution pattern represents a strategic modification that enhances binding affinity while reducing resistance development [17] [11]. The fluorine atoms at positions 5 and 7 optimize electrostatic interactions with the enzyme-DNA complex, contributing to improved binding energetics [17]. This halogenation pattern has been shown to maintain activity against strains carrying common resistance mutations, particularly those affecting the Ser83 position in GyrA [11].

The chlorine substitution at position 4 influences the compound's interaction with DNA through altered intercalation properties . This modification affects the electronic distribution of the quinolone ring system, potentially influencing both DNA binding affinity and the stability of the drug-enzyme-DNA complex . The chlorine atom's electronegativity contributes to the overall electronic character of the molecule, affecting its ability to form stable complexes with the target enzyme.

The propyl chain at position 2 provides hydrophobic interactions that contribute to the binding pocket stability [20] . This alkyl substitution affects the compound's orientation within the enzyme active site and influences its ability to maintain binding even in the presence of resistance mutations [20]. The propyl group's size and hydrophobic character contribute to the overall binding affinity through van der Waals interactions with hydrophobic residues in the binding pocket.

Resistance modulation through structural modification operates through multiple mechanisms. The fluorine substitutions enhance binding affinity sufficiently to overcome the reduced binding caused by common resistance mutations [11]. The Ser83Leu mutation, which typically confers 16-20-fold resistance to earlier quinolones, shows reduced impact against compounds with optimized fluorine substitution patterns [11] [18].

The structural modifications also influence the compound's ability to maintain activity against strains with GyrB mutations [18]. The Asp426Asn mutation in GyrB, which confers moderate resistance levels, shows reduced impact against quinolones with appropriate C-7 substituents that can adapt to the altered binding site geometry [18]. The chlorine and fluorine substitutions in 4-Chloro-5,7-difluoro-2-propylquinoline provide flexibility in binding that can accommodate such structural changes in the target enzyme.

The resistance modulation extends to efflux pump interactions, where structural modifications can influence the compound's recognition by bacterial efflux systems [21] [11]. The halogen substitutions and alkyl chain modifications affect the compound's physicochemical properties, potentially reducing its susceptibility to efflux-mediated resistance mechanisms [21].

Structural ModificationEffect on ResistanceMechanism of ActionClinical Relevance
C-6 Fluorine AdditionReduced resistance development, improved potencyEnhanced enzyme binding through electronic effectsFirst-generation vs fluoroquinolone potency difference
C-7 Ring System VariationModulates GyrB binding, affects resistance profileDirect contact with GyrB Asp426/Lys447 regionDetermines spectrum against resistant strains
C-8 Substitution PatternBulky groups may increase resistance susceptibilitySteric hindrance affects drug-enzyme complexAffects pharmacokinetic properties and efficacy
N-1 Cyclopropyl GroupCritical for DNA binding, resistance when modifiedMaintains optimal DNA binding geometryUniversal feature in clinically active quinolones
C-3 Carboxylic AcidEssential for metal coordination, highly conservedForms Mg²⁺-mediated bridge with enzymeTarget for prodrug development strategies
Halogen Pattern (5,7-difluoro)Enhanced binding affinity, reduced resistanceOptimizes electrostatic interactionsRepresents optimized binding pattern
Propyl Chain at C-2Affects hydrophobic interactions, moderate impactContributes to hydrophobic binding pocketInfluences tissue distribution and activity
Chlorine at C-4May influence DNA intercalation propertiesInfluences intercalation between DNA basesPotential for novel resistance mechanisms

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

241.0469833 g/mol

Monoisotopic Mass

241.0469833 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types